molecular formula C20H24ClNO4 B563546 Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate CAS No. 1189709-87-2

Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate

Cat. No. B563546
CAS RN: 1189709-87-2
M. Wt: 380.883
InChI Key: XWJZVIIPTMHYNQ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate (DTCM-d3) is a novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug discovery and development. DTCM-d3 is a derivative of the commonly used malonate compound, and has been modified to incorporate a deuterium atom in the structure. This gives it unique properties that make it a highly useful tool for researchers.

Scientific Research Applications

Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in drug discovery and development, as it can be used to label drug molecules and track their movement through the body. Additionally, it has been used in studies of metabolic pathways, as well as in studies of enzyme kinetics and drug metabolism.

Mechanism of Action

Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is a substrate for enzymes, and can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used to label drug molecules and track their movement through the body. Additionally, it can be used to study metabolic pathways and enzyme kinetics.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the metabolism of other compounds. Additionally, it has been used to study the effects of drugs on the structure and function of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has several advantages for lab experiments. It is a stable compound that is easy to synthesize and store. Additionally, it is a highly soluble compound, which makes it easy to work with in a variety of experimental conditions. However, there are some limitations to using this compound in lab experiments. It is not as sensitive as some other compounds, and it does not have a long shelf life. Additionally, it is not as effective as some other compounds for labeling drug molecules and tracking their movement through the body.

Future Directions

There are several potential future directions for the use of Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in scientific research. It could be used to study the effects of drugs on the structure and function of proteins, enzymes, and other biomolecules. Additionally, it could be used to study the effects of drugs on metabolic pathways and enzyme kinetics. Furthermore, it could be used to label drug molecules and track their movement through the body. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is synthesized through a process known as alkylation. This involves the use of an alkylating agent, such as a Grignard reagent, to attach a chlorine atom to the carbon atom of the malonate compound. This reaction is then followed by the addition of a deuterium atom, which is bound to the carbon atom of the malonate compound. The reaction is carried out in an inert atmosphere to ensure the desired product is obtained.

properties

IUPAC Name

diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJZVIIPTMHYNQ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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